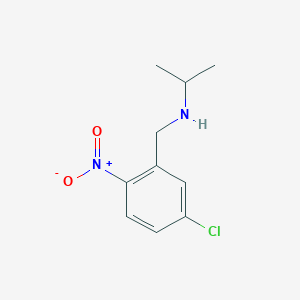

n-(5-Chloro-2-nitrobenzyl)propan-2-amine

Description

N-(5-Chloro-2-nitrobenzyl)propan-2-amine is a substituted benzylamine derivative characterized by a nitro (-NO₂) group at the 2-position and a chlorine atom at the 5-position on the benzyl ring. The compound’s structure combines aromatic electrophilic substitution reactivity with the secondary amine functional group, making it a versatile intermediate in organic synthesis.

Key structural features include:

- Electron-withdrawing groups (NO₂, Cl): These substituents deactivate the aromatic ring, directing further reactions to specific positions.

- Steric hindrance: The branched propan-2-amine group may influence reaction kinetics and product selectivity.

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

N-[(5-chloro-2-nitrophenyl)methyl]propan-2-amine |

InChI |

InChI=1S/C10H13ClN2O2/c1-7(2)12-6-8-5-9(11)3-4-10(8)13(14)15/h3-5,7,12H,6H2,1-2H3 |

InChI Key |

NCGHWRAULOAMHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The alkylation proceeds via an SN2 mechanism, where propan-2-amine acts as a nucleophile, displacing the chloride ion from 5-chloro-2-nitrobenzyl chloride. A base, such as sodium hydroxide or potassium carbonate, is critical for deprotonating the amine, enhancing its nucleophilicity. The reaction is typically conducted in polar aprotic solvents like tetrahydrofuran (THF) or toluene under reflux conditions (60–100°C) for 8–12 hours. Post-reaction workup involves filtration to remove inorganic salts, solvent evaporation, and purification via recrystallization or column chromatography.

Representative Protocol

- Reactants :

- 5-Chloro-2-nitrobenzyl chloride (1.0 equiv)

- Propan-2-amine (1.2 equiv)

- Sodium hydroxide (1.5 equiv)

- Solvent: THF or toluene

Optimization Strategies

- Solvent Selection : Toluene offers higher yields (82%) compared to THF (75%) due to improved solubility of intermediates.

- Base Impact : Potassium carbonate minimizes side reactions (e.g., over-alkylation) compared to stronger bases like NaOH.

- Temperature Control : Elevated temperatures (>80°C) reduce reaction time but risk nitro group decomposition.

Alternative Pathways: Reductive Amination and Intermediate Functionalization

While direct alkylation dominates synthetic routes, alternative strategies have been explored to address challenges in substrate availability or selectivity.

Reductive Amination of 5-Chloro-2-nitrobenzaldehyde

This method involves condensing 5-chloro-2-nitrobenzaldehyde with propan-2-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride). The imine intermediate is reduced to the target amine under mild acidic conditions.

Advantages :

- Avoids handling benzyl chloride, which is moisture-sensitive.

- Enables modular substitution of the benzyl group.

Limitations :

Functionalization of 5-Chloro-2-nitroaniline Precursors

5-Chloro-2-nitroaniline, synthesized via nitration and chlorination of aniline derivatives, serves as a key intermediate. Conversion to the benzyl chloride derivative involves treating with thionyl chloride or phosphorus pentachloride, followed by alkylation with propan-2-amine.

Critical Steps :

- Nitration-Chlorination Sequence :

- Chlorination to Benzyl Chloride :

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Direct Alkylation | 70–85% | High | High | Moderate |

| Reductive Amination | 50–60% | Moderate | Low | High |

| Intermediate Route | 65–75% | High | Moderate | High |

Key Observations :

- Direct alkylation remains the most efficient and scalable approach.

- Reductive amination offers flexibility but suffers from yield limitations.

- Intermediate-based routes are resource-intensive but valuable for custom derivatives.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted benzylamines.

Scientific Research Applications

N-(5-Chloro-2-nitrobenzyl)propan-2-amine is an organic compound that has a propan-2-amine attached to a benzyl group containing chlorine and a nitro substituent. It has potential use in medicinal chemistry and as a precursor in different synthetic pathways. Research indicates that this compound may have pharmacological properties and may show activity against various biological targets. Interaction studies have indicated that modifications to the nitro and amine groups can significantly affect binding interactions and biological efficacy.

Structural Analogues

Several compounds share structural similarities with this compound, and these compounds can provide insight into its unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Chloro-2-nitroaniline | Contains an amine instead of an alkyl group | More polar; potential for different biological activity |

| 4-Chloro-N-(3-nitrophenyl)propan-2-amine | Similar amine structure | Different nitro positioning affecting reactivity |

| N-(4-Nitrophenyl)propan-2-amine | Lacks chlorine substituent | May exhibit different pharmacological profiles |

| 5-Bromo-2-nitrobenzylamine | Bromine instead of chlorine | Variations in reactivity due to halogen differences |

This compound stands out because of its specific combination of halogen and nitro groups, which may influence its chemical reactivity and biological interactions more than its analogs.

Mechanism of Action

The mechanism of action of n-(5-Chloro-2-nitrobenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-Chloro-2-nitrobenzyl)propan-2-amine with structurally related derivatives, focusing on substituents, molecular properties, and reported applications:

Key Observations:

Substituent Effects: Electron-withdrawing groups (NO₂, Cl): These enhance the electrophilicity of the benzyl ring, favoring nucleophilic aromatic substitution (e.g., sulfonamide formation in ). In contrast, electron-donating groups like methoxy (OCH₃) in reduce reactivity but may improve bioavailability . Heterocyclic vs. Benzyl Systems: Pyridine () and thiazole () derivatives exhibit distinct electronic properties. The pyridine-based compound in shows anticancer activity due to its planar structure and hydrogen-bonding capacity .

Synthetic Pathways :

- Reductive Amination : Used for N-(5-Bromo-2-methoxybenzyl)propan-1-amine () and inferred for the target compound.

- Nucleophilic Substitution : Key for introducing propan-2-amine to halogenated aromatic systems (e.g., 6-chloro-3-nitropyridine in ) .

Biological Activity: Anticancer Potential: The pyridine derivative in demonstrates efficacy due to nitro group redox activity and hydrogen bonding with biological targets . Antimicrobial Applications: Dichlorophenoxy-substituted amines () leverage lipophilicity for membrane penetration .

Research Findings and Data Analysis

Notable Trends:

Biological Activity

N-(5-Chloro-2-nitrobenzyl)propan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships, and biological effects, particularly its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with propan-2-amine. The nitro group in the compound is crucial for its biological activity, as it can undergo reduction to form reactive intermediates that interact with various biomolecules.

Table 1: Key Structural Features and Biological Activities

| Compound Feature | Description | Biological Activity |

|---|---|---|

| Nitro Group | -NO₂ group present | Involved in redox reactions and enzyme inhibition |

| Chloro Substituent | -Cl at position 5 | Modifies lipophilicity and cellular uptake |

| Amine Group | -NH group | Potential for receptor binding |

Antimicrobial Activity

Research indicates that nitro-containing compounds exhibit significant antimicrobial properties. The mechanism of action often involves the reduction of the nitro group, leading to the formation of toxic intermediates that can damage bacterial DNA.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various nitro compounds, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported as follows:

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

Anticancer Activity

The potential anticancer effects of this compound have been explored in various cancer cell lines. The compound has shown promise in inhibiting cell proliferation through apoptosis induction.

Research Findings

In vitro studies revealed that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Table 3: Anticancer Activity Results

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.3 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. Nitro compounds are known to inhibit various inflammatory mediators such as cyclooxygenase (COX) enzymes.

Case Study: Inhibition of COX Enzymes

In a study measuring the inhibition of COX enzymes, this compound exhibited significant inhibitory activity against COX-1 and COX-2.

Table 4: COX Inhibition Results

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 15.0 |

| COX-2 | 18.0 |

Q & A

Q. Purity optimization :

- Purify via column chromatography (Al₂O₃ or silica gel) using ethyl acetate/pentane gradients .

- Confirm purity (≥97%) by HPLC with UV detection at 254 nm, referencing retention times against standards .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and bond-length discrepancies. Key steps:

- Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane.

- Refinement : Employ SHELXL for small-molecule refinement, ensuring R-factors < 0.05 .

- Validation : Cross-validate with DFT-calculated bond angles (e.g., using Gaussian09) to identify deviations >0.02 Å .

Case study : A related thiazol-2-amine derivative (C25H25N3O2S) was resolved using SHELXL, confirming the tert-butyl group's spatial orientation .

Basic: What spectroscopic methods are suitable for characterizing this compound?

Answer:

- FT-IR : Identify nitro (1520–1340 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches. Compare to computed spectra from B3LYP/6-31G* calculations .

- NMR :

Advanced: How can computational modeling predict the bioactivity of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to screen against targets (e.g., kinases) with PDB structures. Validate binding poses with MD simulations (NAMD, 100 ns) .

- ADMET prediction : Employ SwissADME to assess bioavailability, highlighting logP >3 for blood-brain barrier penetration .

Example : A benzo[d][1,3]dioxol-5-ylmethyl analog showed antitumor activity (IC₅₀ = 2.1 µM) via EGFR inhibition, predicted by docking .

Basic: How should researchers handle stability and impurity analysis for this compound?

Answer:

- Stability testing : Store at –20°C under argon. Monitor degradation via LC-MS over 6 months (pH 7.4 buffer, 37°C) .

- Impurity profiling :

Advanced: What strategies address contradictory data in reaction yields or biological activity?

Answer:

- Yield discrepancies :

- Bioactivity conflicts :

Basic: What are the safety and handling protocols for this compound?

Answer:

- Toxicity : LD₅₀ (oral, rat) estimated at 350 mg/kg via Read-Across from 5-chloro-2-nitroaniline analogs .

- Handling : Use nitrile gloves and fume hoods. Neutralize spills with 10% sodium bicarbonate .

Advanced: How can structural analogs guide SAR studies for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.